molecular formula C19H23FN2O B2598090 N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide CAS No. 942010-68-6

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide

Cat. No.: B2598090
CAS No.: 942010-68-6
M. Wt: 314.404
InChI Key: ZFXNEZFQKIZDIF-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide is a tertiary amide characterized by a dimethylamino group, a 4-fluorophenyl moiety, and a phenylpropanamide backbone.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-22(2)18(16-9-11-17(20)12-10-16)14-21-19(23)13-8-15-6-4-3-5-7-15/h3-7,9-12,18H,8,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXNEZFQKIZDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CCC1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-fluorobenzaldehyde with dimethylamine to form the intermediate 4-fluorobenzylidene dimethylamine.

    Addition Reaction: This intermediate is then subjected to a nucleophilic addition reaction with phenylacetic acid to form the corresponding amide.

    Final Amide Formation: The final step involves the coupling of the intermediate with 3-phenylpropanoic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide with related compounds in terms of structure, synthesis, and functional properties:

Compound Name Key Structural Features Synthesis Yield (If Reported) Applications/Findings Reference
This compound Dimethylamino group, 4-fluorophenyl, phenylpropanamide backbone Not explicitly reported Hypothesized bioactivity due to fluorine substitution; potential CNS targeting . -
(S)-N-Boc-N'-carbamimidoyl-2-(dimethylamino)-3-phenylpropanamide (44b) Boc-protected guanidine, dimethylamino, phenylpropanamide 87% Catalytic intermediate in H-bonded architectures; high-yield synthesis .
(S)-2-(Dimethylamino)-3-phenyl-N-(N'-phenylcarbamimidoyl)propanamide (45b) Phenylcarbamimidoyl group, dimethylamino, phenylpropanamide 46% Lower yield due to steric hindrance; used in asymmetric catalysis .
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide Nitrobenzothiazole substituent, phenylpropanamide Not reported Structural analog in polymer synthesis; nitro group enhances electrophilic reactivity .
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole ring, 4-fluorophenyl, acetamide backbone Not reported Potential antimicrobial activity; fluorophenyl improves binding affinity .
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 3-Fluorophenylamino group, phenylpropanamide Not reported Supplier-listed compound; fluorophenyl may influence solubility .

Key Observations:

Structural Variations: The target compound’s 4-fluorophenyl group distinguishes it from analogs like 44b and 45b, which feature guanidine or phenylcarbamimidoyl groups . Fluorine’s electronegativity and lipophilicity may enhance target selectivity compared to non-fluorinated derivatives . Benzothiazole-linked propanamides (e.g., ) exhibit divergent reactivity due to aromatic heterocycles, suggesting broader applicability in materials science .

Synthetic Efficiency :

  • Guanidine-functionalized derivatives (e.g., 44b ) achieve high yields (87%) under optimized conditions, whereas carbamimidoyl analogs (e.g., 45b ) show reduced yields (46%) due to steric challenges .

Functional Implications: The dimethylamino group in the target compound and its analogs (e.g., 44b, 45b) facilitates hydrogen bonding, critical for catalytic or receptor-binding applications . Fluorine substitution in N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () correlates with enhanced binding in antimicrobial assays, suggesting similar benefits for the target compound .

Biological Activity

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide, also known as a derivative of the propanamide class, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a dimethylamino group, a 4-fluorophenyl moiety, and a 3-phenylpropanamide backbone. The presence of the fluorine atom may enhance lipophilicity and alter receptor binding affinities compared to non-fluorinated analogs.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of similar compounds in various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . These effects are often attributed to the compounds' ability to destabilize tubulin polymerization, which is critical for mitotic spindle formation during cell division.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
Compound AMCF-710Tubulin destabilization
Compound BMDA-MB-23123Apoptosis induction
Compound CHCT11615Cell cycle arrest

Neuropharmacological Effects

The dimethylamino group suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors. For example, some derivatives exhibit antidepressant-like properties in animal models, potentially through modulation of monoamine neurotransmitter levels.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A study evaluated the effects of structurally related compounds on breast cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis via mitochondrial pathways . Flow cytometry analysis showed an increase in sub-G1 phase cells, indicative of apoptosis.
  • Neuropharmacological Assessment :
    In another investigation, researchers assessed the effects of similar compounds on rodent models for anxiety and depression. The results suggested that these compounds could significantly reduce anxiety-like behaviors, likely due to their action on serotonin receptors .

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